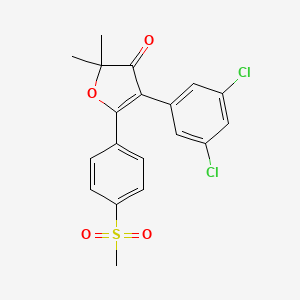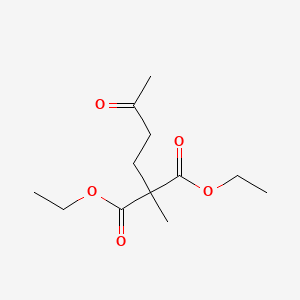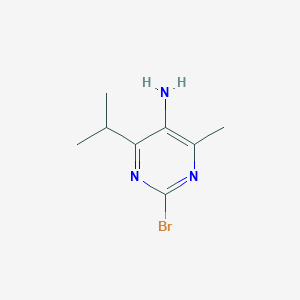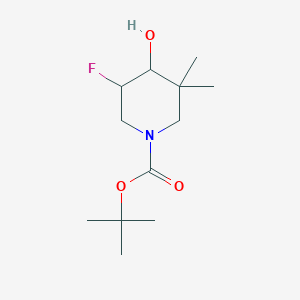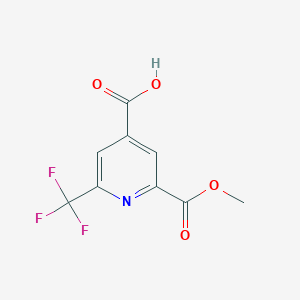
2-(Methoxycarbonyl)-6-(trifluoromethyl)isonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxycarbonyl)-6-(trifluoromethyl)isonicotinic acid is a chemical compound that features a trifluoromethyl group and a methoxycarbonyl group attached to an isonicotinic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoroacetic anhydride as a trifluoromethylating agent, which reacts with the isonicotinic acid derivative under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(Methoxycarbonyl)-6-(trifluoromethyl)isonicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
科学的研究の応用
2-(Methoxycarbonyl)-6-(trifluoromethyl)isonicotinic acid has several scientific research applications:
Medicine: Research into the compound’s pharmacological properties may lead to the discovery of new drugs with improved efficacy and safety profiles.
作用機序
The mechanism of action of 2-(Methoxycarbonyl)-6-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxycarbonyl group can influence its reactivity and binding affinity . These properties enable the compound to modulate biological processes and exhibit desired effects in various applications.
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)isonicotinic acid: Similar in structure but lacks the methoxycarbonyl group.
6-(Trifluoromethyl)isonicotinic acid: Similar but without the methoxycarbonyl group.
2-(Methoxycarbonyl)isonicotinic acid: Similar but without the trifluoromethyl group.
Uniqueness
2-(Methoxycarbonyl)-6-(trifluoromethyl)isonicotinic acid is unique due to the presence of both the trifluoromethyl and methoxycarbonyl groups on the isonicotinic acid backbone. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity, metabolic stability, and reactivity, making it valuable for various scientific and industrial applications .
特性
分子式 |
C9H6F3NO4 |
|---|---|
分子量 |
249.14 g/mol |
IUPAC名 |
2-methoxycarbonyl-6-(trifluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H6F3NO4/c1-17-8(16)5-2-4(7(14)15)3-6(13-5)9(10,11)12/h2-3H,1H3,(H,14,15) |
InChIキー |
ALNBVFCCONBEOV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC(=CC(=C1)C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


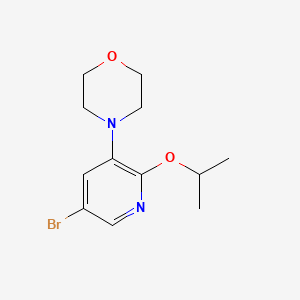
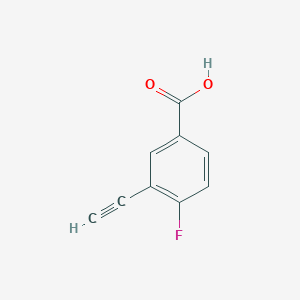
![2,2-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-ol](/img/structure/B13981662.png)
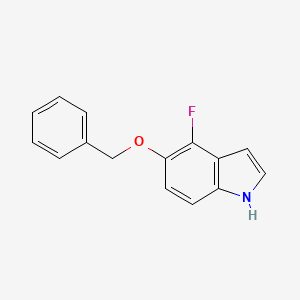
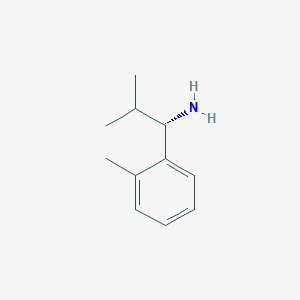
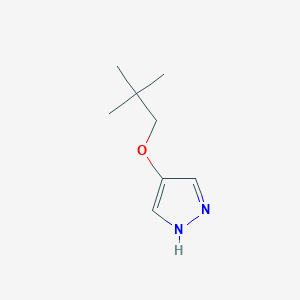
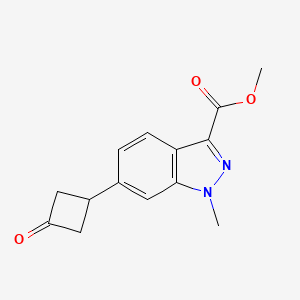
![2,8-Diazaspiro[4.5]dec-1-en-1-amine](/img/structure/B13981683.png)
